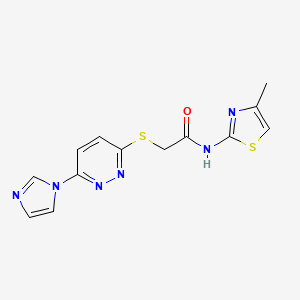

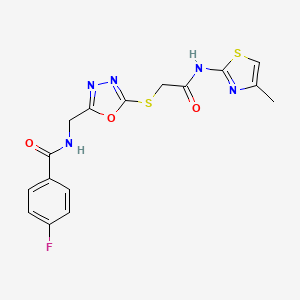

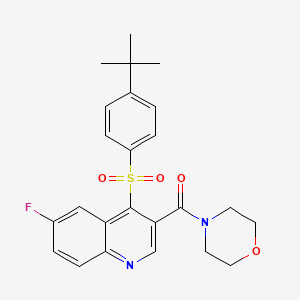

![molecular formula C19H19FN2O2S2 B2615610 N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4-dimethylbenzenesulfonamide CAS No. 923112-97-4](/img/structure/B2615610.png)

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4-dimethylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound you’re asking about is a complex organic molecule that contains several functional groups, including a thiazole ring and a benzenesulfonamide group . Thiazoles are a type of heterocyclic compound that contain a five-membered ring with one sulfur atom and one nitrogen atom . Benzenesulfonamides are a class of organic compounds that contain a benzene ring attached to a sulfonamide group .

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The thiazole ring and the benzenesulfonamide group would likely contribute significantly to the compound’s overall shape and properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Thiazoles are generally stable, aromatic compounds , and benzenesulfonamides are typically solid at room temperature .Wissenschaftliche Forschungsanwendungen

Gastroprotective Properties

One related compound, ebrotidine, showcases significant scientific interest due to its gastroprotective properties. It combines H2-receptor antagonist properties with cytoprotective effects, influencing mucus gel characteristics beneficially for ulcer treatment. This suggests potential research applications of similar compounds in exploring new treatments for gastrointestinal disorders (Slomiany, Piotrowski, & Slomiany, 1997).

Photosensitive Protecting Groups

Photosensitive protecting groups, such as 2-nitrobenzyl and 2,4-dinitrobenzenesulfenyl, are critical in synthetic chemistry, highlighting the potential of similar structures in facilitating controlled reactions and the development of novel synthetic pathways. This area of research holds promise for the future, particularly in the development of sensitive and selective synthetic processes (Amit, Zehavi, & Patchornik, 1974).

Synthesis of Key Intermediates

The practical synthesis of key intermediates, such as 2-fluoro-4-bromobiphenyl, crucial for the manufacture of non-steroidal anti-inflammatory drugs, underscores the importance of novel synthetic methods. Research in this direction can improve the efficiency and reduce the costs of pharmaceutical production, offering insights into the scalability and environmental impact of chemical synthesis (Qiu et al., 2009).

Electrochemical Surface Finishing and Energy Storage

Research involving Lewis acidic haloaluminate room-temperature ionic liquids for electroplating and energy storage technologies demonstrates the broad applicability of specialized chemical compounds in advanced manufacturing and renewable energy storage solutions. This suggests potential research applications of similar compounds in enhancing electrochemical processes and materials science (Tsuda, Stafford, & Hussey, 2017).

Optoelectronic Materials

Functionalized quinazolines and pyrimidines show significant promise in the development of optoelectronic materials. The integration of these structures into π-extended conjugated systems for luminescent and electroluminescent properties opens avenues for research into novel materials for organic light-emitting diodes and solar cells. This underscores the potential of similar compounds in advancing materials science and renewable energy technologies (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O2S2/c1-13-6-7-18(14(2)10-13)26(23,24)21-9-8-17-12-25-19(22-17)15-4-3-5-16(20)11-15/h3-7,10-12,21H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRYNOQQVVQENV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4-dimethylbenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

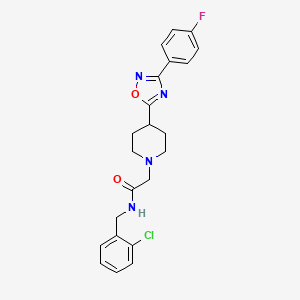

![2-{1-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2615528.png)

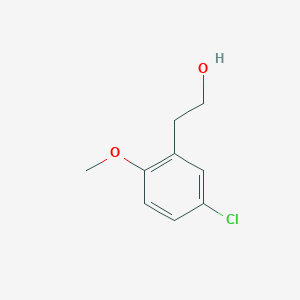

![Ethyl 2-(2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2615542.png)

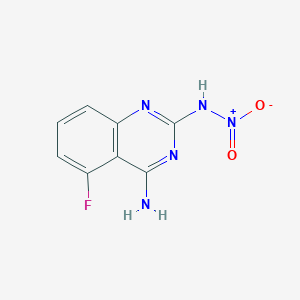

![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2615543.png)